molecular formula C13H12N2O2 B6367404 3-(3-Acetylaminophenyl)-2-hydroxypyridine CAS No. 1261972-40-0

3-(3-Acetylaminophenyl)-2-hydroxypyridine

Cat. No.: B6367404
CAS No.: 1261972-40-0
M. Wt: 228.25 g/mol
InChI Key: MWJCDQPUNWBHGA-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)-2-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a hydroxyl group at the second position and an acetylaminophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylaminophenyl)-2-hydroxypyridine typically involves the following steps:

    Formation of the Acetylaminophenyl Intermediate: This step involves the acetylation of 3-aminophenol using acetic anhydride in the presence of a base such as pyridine to form 3-acetylaminophenol.

    Coupling with Pyridine Derivative: The 3-acetylaminophenol is then coupled with a suitable pyridine derivative, such as 2-chloropyridine, under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylaminophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The acetyl group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of 3-(3-acetylaminophenyl)-2-pyridone.

    Reduction: Formation of 3-(3-aminophenyl)-2-hydroxypyridine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3-Acetylaminophenyl)-2-hydroxypyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetylaminophenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence various signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminophenyl)-2-hydroxypyridine: Similar structure but lacks the acetyl group.

    2-Hydroxy-3-(4-nitrophenyl)pyridine: Similar structure but contains a nitro group instead of an acetyl group.

    3-(3-Acetylaminophenyl)-4-hydroxypyridine: Similar structure but with the hydroxyl group at the fourth position.

Uniqueness

3-(3-Acetylaminophenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl and acetylaminophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from similar compounds.

Properties

IUPAC Name

N-[3-(2-oxo-1H-pyridin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9(16)15-11-5-2-4-10(8-11)12-6-3-7-14-13(12)17/h2-8H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJCDQPUNWBHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682907
Record name N-[3-(2-Oxo-1,2-dihydropyridin-3-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-40-0
Record name Acetamide, N-[3-(1,2-dihydro-2-oxo-3-pyridinyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261972-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(2-Oxo-1,2-dihydropyridin-3-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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